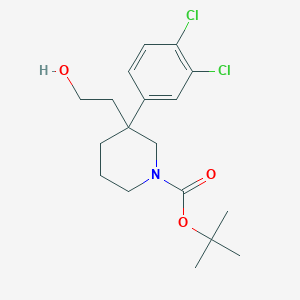
3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a 3,4-dichlorophenyl group using a halogenation reaction.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the dichlorophenyl group to a less oxidized state.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Reduced dichlorophenyl derivatives
Substitution Products: Various substituted piperidine derivatives
科学的研究の応用
Chemistry
Synthesis of New Derivatives: The compound can be used as a starting material for the synthesis of new piperidine derivatives with potential pharmacological activities.
Biology
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
Chemical Industry: The compound can be used in the chemical industry for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dichlorophenyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 3-(2-Hydroxyethyl)-1-piperidinecarboxylic Acid tert-Butyl Ester
- 3-(3,4-Dichlorophenyl)-3-(2-hydroxyethyl)-1-piperidinecarboxylic Acid Methyl Ester
Uniqueness
The presence of both the 3,4-dichlorophenyl group and the hydroxyethyl group in the compound’s structure may confer unique pharmacological properties, making it distinct from other similar compounds.
特性
分子式 |
C18H25Cl2NO3 |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
tert-butyl 3-(3,4-dichlorophenyl)-3-(2-hydroxyethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H25Cl2NO3/c1-17(2,3)24-16(23)21-9-4-7-18(12-21,8-10-22)13-5-6-14(19)15(20)11-13/h5-6,11,22H,4,7-10,12H2,1-3H3 |
InChIキー |
CYKSFJTYFSKIGP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCO)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




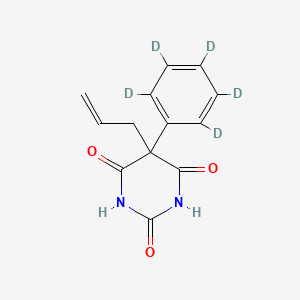
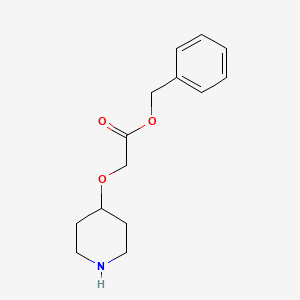

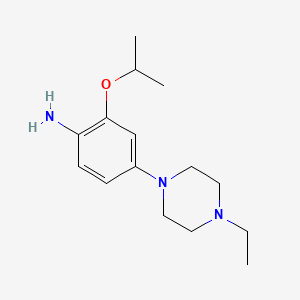
![1-Cyclohexyl-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl benzoate](/img/structure/B13855649.png)
![7-methoxy-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B13855653.png)
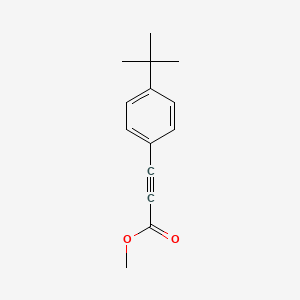
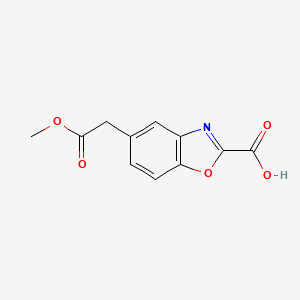
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)


![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
